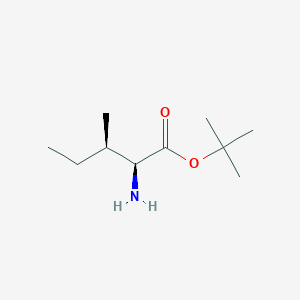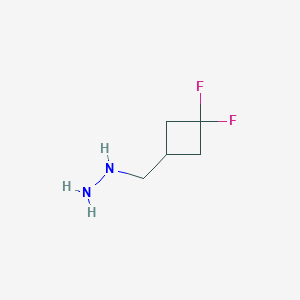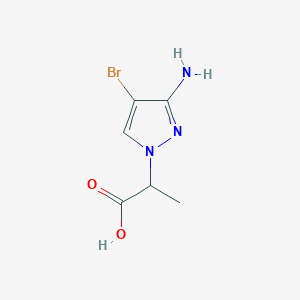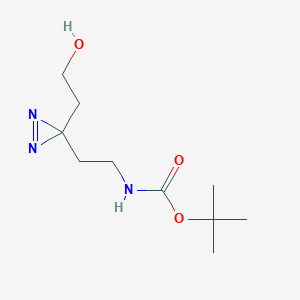
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a cyano and methyl substituent on the cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for cyclopropanation is the reaction of carbenes with alkenes or cycloalkenes . The sulfonyl chloride group can be introduced using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale cyclopropanation reactions followed by sulfonylation. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts can be used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amines and Carboxylic Acids: Formed from the reduction or oxidation of the cyano group.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride depends on its specific application
Sulfonyl Chloride Group: Can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.
Cyano Group: Can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.
Cyclopropane Ring: The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar structure but lacks the cyano and methyl substituents.
Cyclohexylsulfonyl Chloride: Similar structure but lacks the cyclopropane ring.
Cyano-substituted Cyclohexanes: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its functional groups and structural features
Eigenschaften
Molekularformel |
C11H16ClNO2S |
|---|---|
Molekulargewicht |
261.77 g/mol |
IUPAC-Name |
1-(2-cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO2S/c1-8-2-3-9(7-13)10(6-8)11(4-5-11)16(12,14)15/h8-10H,2-6H2,1H3 |
InChI-Schlüssel |
OWQWZCDHLYEZDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C2(CC2)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)

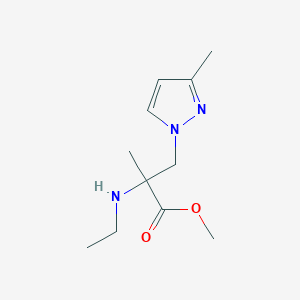
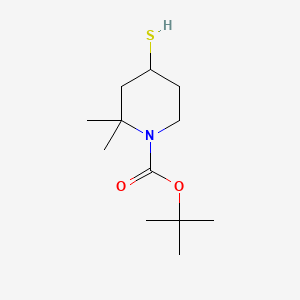
![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)
